Para-Fluoro Substitution Lowers Lipophilicity vs. Ortho-Fluoro Isomer, Impacting Aqueous Solubility and hERG Off-Target Risk
The para-fluoro substitution yields a lower computed lipophilicity (XLogP) compared to the ortho-fluoro isomer, making it a superior candidate when reducing logP-related hERG off-target liability or improving aqueous solubility is required, without sacrificing favorable 8-aryl substitution [1]. Lower lipophilicity is a well-established driver for reduced promiscuity and improved developability profiles [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | 8-(2-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid: XLogP3-AA = 4.6 (PubChem CID 59027952) |
| Quantified Difference | ΔXLogP = -0.3 (target lower) |
| Conditions | PubChem computed property; XLogP3-AA algorithm, identical computational method for both compounds |
Why This Matters
Procuring the para-fluoro compound provides immediate lipophilicity advantage for lead optimization programs targeting reduction of logP-related off-target activity.
- [1] PubChem Compound Summary for CID 125425264 (8-(4-Fluorophenyl) derivative) and CID 59027952 (8-(2-Fluorophenyl) isomer). National Center for Biotechnology Information (2026). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
